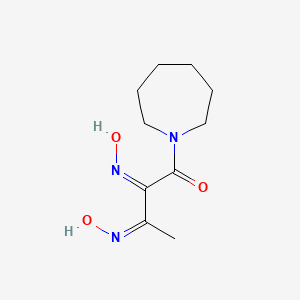
(2Z,3Z)-1-(azepan-1-yl)-2,3-bis(hydroxyimino)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,3Z)-1-(azepan-1-yl)-2,3-bis(hydroxyimino)butan-1-one is a useful research compound. Its molecular formula is C10H17N3O3 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z,3Z)-1-(azepan-1-yl)-2,3-bis(hydroxyimino)butan-1-one is a member of the oxime family, characterized by the presence of hydroxyimino functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
- Molecular Formula: C₁₁H₁₄N₂O₃
- IUPAC Name: this compound
This compound features two hydroxyimino groups attached to a butanone backbone, providing it with unique reactivity and biological properties.
Antimicrobial Activity
Research has demonstrated that compounds containing hydroxyimino groups exhibit significant antimicrobial properties. A study conducted on related oxime compounds showed promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.
Table 1: Antimicrobial Activity of Hydroxyimino Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.
Anticancer Activity
The anticancer potential of oxime derivatives has also been explored. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a recent study published in the Journal of Molecular Structure, researchers evaluated the cytotoxic effects of several oxime derivatives on human cancer cell lines. The study highlighted that:
- The compound induced significant cell death in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- IC50 values were calculated to assess potency.
Table 2: Cytotoxicity Data for Oxime Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| A549 | 20 |
These findings suggest that this compound may serve as a lead for further development in anticancer therapies.
The biological activity of This compound can be attributed to its ability to form coordination complexes with metal ions, enhancing its reactivity and biological interactions. The oxime functional groups are known to participate in chelation with transition metals, which may play a role in its antimicrobial and anticancer activities.
Proposed Mechanisms
- Metal Chelation: The hydroxyimino groups can chelate metal ions, disrupting essential metal-dependent enzymatic processes in bacteria and cancer cells.
- Oxidative Stress Induction: The compound may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis.
- Cell Cycle Arrest: Evidence suggests that similar compounds can induce cell cycle arrest at various phases, preventing cancer cell proliferation.
特性
分子式 |
C10H17N3O3 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
(2Z,3Z)-1-(azepan-1-yl)-2,3-bis(hydroxyimino)butan-1-one |
InChI |
InChI=1S/C10H17N3O3/c1-8(11-15)9(12-16)10(14)13-6-4-2-3-5-7-13/h15-16H,2-7H2,1H3/b11-8-,12-9- |
InChIキー |
HQJKPDLGLARMCB-QAHSQZNUSA-N |
異性体SMILES |
C/C(=N/O)/C(=N/O)/C(=O)N1CCCCCC1 |
正規SMILES |
CC(=NO)C(=NO)C(=O)N1CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















